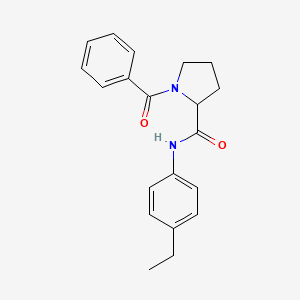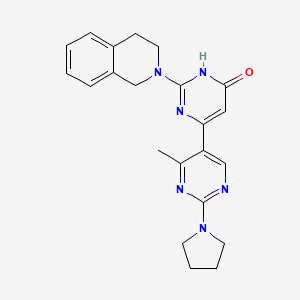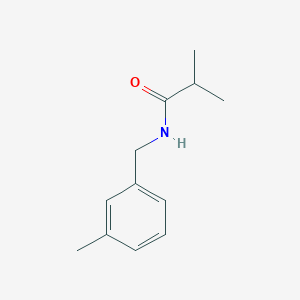
3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as BNMH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to inhibit the activity of certain enzymes involved in cell growth and division, leading to cell death. In neurodegenerative diseases, 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to exhibit a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antiviral activity. In addition, 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone in lab experiments is its wide range of potential applications in various scientific research fields. However, one limitation is that the compound can be difficult to synthesize and purify, making it challenging to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone. One area of interest is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the potential use of 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone and its potential applications in infectious disease research.
Synthesemethoden
The synthesis of 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. In neuroscience, 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, 3-bromo-2-hydroxy-5-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone has been found to have antiviral activity against certain viruses, including the influenza virus.
Eigenschaften
IUPAC Name |
2-bromo-6-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O3/c1-7-3-8(2)17-13(16-7)18-15-6-9-4-10(19(21)22)5-11(14)12(9)20/h3-6,20H,1-2H3,(H,16,17,18)/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBRWZYJKXCMK-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-3-furanyl)amino]nicotinamide](/img/structure/B6052174.png)
![{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6052186.png)
![ethyl 4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6052194.png)



![{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanol](/img/structure/B6052205.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-fluorobenzohydrazide](/img/structure/B6052211.png)
![1-(4-methoxy-2,3-dimethylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052216.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B6052217.png)
![N-(2-phenylethyl)-4-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6052226.png)

![1-{4-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6052236.png)